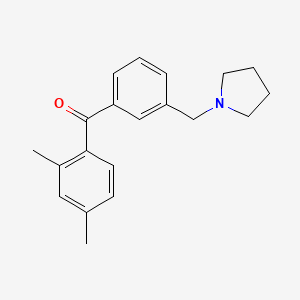

2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone

Beschreibung

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- Molecular ion peak at m/z 293.4 ([M]⁺)

- Key fragments:

Conformational Analysis of Pyrrolidinomethyl Substituent

The pyrrolidine ring exhibits dynamic envelope and twist conformations in solution, as evidenced by variable-temperature NMR studies of analogous compounds. The methylene bridge (CH₂) between the aromatic ring and pyrrolidine allows rotational freedom, with an energy barrier of ~8 kcal/mol for interconversion between staggered conformers.

Table 2: Conformational parameters

| Parameter | Value |

|---|---|

| N-C-C-Ar dihedral angle | 112° ± 15° |

| Ring puckering amplitude | 0.5 Å |

| Rotational barrier | 8.2 kcal/mol |

Density functional theory (DFT) calculations predict the half-chair conformation as the most stable pyrrolidine geometry, minimizing torsional strain while maintaining conjugation with the aromatic system.

Comparative Structural Analysis with Benzophenone Derivatives

Table 3: Structural comparison with analogs

| Compound | Substituents | C=O Frequency (cm⁻¹) | Aromatic Dihedral (°) |

|---|---|---|---|

| Benzophenone | None | 1,665 | 180 |

| 2-Methoxy derivative | 2-OCH₃ | 1,672 | 82 |

| 2,4-Dimethyl-3'-pyrrolidinomethyl | 2,4-CH₃; 3'-pyrrolidine | 1,680 | 85 |

Key observations:

- Electron-donating groups (methyl, methoxy) increase C=O stretching frequencies by reducing conjugation.

- Bulkier substituents (pyrrolidinomethyl vs. methoxy) induce greater dihedral angles between aromatic rings.

- Nitrogen-containing groups enhance solubility in polar solvents compared to purely hydrocarbon derivatives.

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-8-9-19(16(2)12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h5-9,12-13H,3-4,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYZMTPXOFKYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643200 | |

| Record name | (2,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-37-1 | |

| Record name | Methanone, (2,4-dimethylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reactants

- Formula II Compounds: These compounds, where Q is CX3, are commercially available or can be obtained by halogenating the corresponding substituted toluene precursor with halogenating agents like chlorine, bromine, N-bromosuccinimide, or N-chlorosuccinimide.

- Formula II Compounds (Q is COX): These are available commercially or can be obtained by hydrolyzing the corresponding benzotrihalide precursor or by reacting the corresponding carboxylic acid precursor with oxychloride, phosphorous pentachloride, phosgene, thionyl chloride, or any conventional reagent used to convert a substituted benzoic acid to the corresponding benzoyl halide.

- Solvents: Halogenated aliphatic hydrocarbons or halogenated aromatic hydrocarbons are preferred.

- Catalysts: Graphite or a combination of graphite and FeCl3 can be used.

Reaction Conditions

The reaction conditions are mild, require a low loading of catalyst, and provide benzophenone products in high yield and purity with essentially no toxic waste products, compared to standard Friedel-Crafts reaction conditions.

Synthesis of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

A synthetic method involves brominating propionaldehyde with bromine at 0-50°C using a non-proton solvent to obtain 2-bromopropanal. Subsequently, a ring-closure reaction is carried out on 2-bromopropanal, ethyl acetoacetate, and ammonia water to obtain 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

Synthesis and Reactivity of 6-Substituted-2,4-dimethyl-3-pyridinols

A general synthetic strategy involves a low-temperature aryl bromide-to-alcohol conversion as the last step. For example, 2,4-dimethyl-3-pyridinol, 2,4,6-trimethyl-3-pyridinol, and 2,4-dimethyl-6-(dimethylamino)-3-pyridinol can be prepared from the corresponding 3-bromopyridine precursor. The methoxy derivative 2,4-dimethyl-6-(methoxy)-3-pyridinol can also be prepared via a Baeyer-Villiger reaction on the substituted benzaldehyde precursor.

Preparation of 2,4-Dimethyl-3-pentanone

2,4-Dimethyl-3-pentanone can be obtained by ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at 430℃.

General Information

Analyse Chemischer Reaktionen

2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide to form methoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The pyrrolidinomethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .

Vergleich Mit ähnlichen Verbindungen

2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone can be compared with other benzophenone derivatives:

2,4-Dimethylbenzophenone: Lacks the pyrrolidinomethyl group, resulting in different chemical and biological properties.

3’-Pyrrolidinomethyl benzophenone: Similar structure but without the dimethyl groups, affecting its reactivity and applications.

Benzophenone: The parent compound, which serves as a basis for various derivatives with diverse functionalities.

Biologische Aktivität

2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone is an organic compound belonging to the benzophenone family, characterized by its molecular formula and a molecular weight of . This compound is gaining attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that 2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example, studies have demonstrated its potency against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with 2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 50 µg/mL after 48 hours.

- Apoptosis Induction : Flow cytometry analysis revealed a significant increase in the percentage of apoptotic cells compared to the control group.

The biological activity of 2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone is believed to be linked to its interaction with specific molecular targets within cells. The pyrrolidinomethyl group enhances binding affinity to certain enzymes and receptors, which may lead to various biological effects. Research suggests that it may modulate cellular processes through interactions with key proteins involved in apoptosis and cellular signaling pathways .

Comparison with Related Compounds

To understand the unique properties of 2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone, it is useful to compare it with other similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,4-Dimethylbenzophenone | Lacks pyrrolidinomethyl group | Lower antimicrobial activity |

| 3'-Pyrrolidinomethyl benzophenone | Similar structure but without dimethyl groups | Moderate anticancer properties |

| Benzophenone | Parent compound; serves as a basis for various derivatives | Minimal biological activity |

Future Directions

Ongoing research is necessary to further elucidate the biological mechanisms underlying the activities of 2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways involved in its action.

- Formulation Development : To explore its potential as an active ingredient in pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step photochemical alkylation process in flow reactors is effective. Benzophenone derivatives can act as both hydrogen atom transfer (HAT) activators and terminal oxidants, enabling selective C-4 alkylation of pyridine precursors. Optimize solvent choice (e.g., acetone enhances diffusion rates) and benzophenone concentration (2 g/L for high selectivity). Monitor reaction progress via inline UV spectroscopy .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- GC-MS : For quantification in plant extracts, use derivatization followed by GC-MS with a limit of detection (LOD) of 10 mg/kg .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities like residual benzophenone precursors. Reference standards from certified suppliers ensure accuracy .

- IR Spectroscopy : Compare experimental C=O stretching vibrations (~1634 cm⁻¹) with DFT/6-311G computational models to confirm carbonyl functionality .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to benzophenone’s Group 2B carcinogenicity classification .

- Avoid prolonged skin contact; conduct regular air monitoring (GBZ/T 160 standards) to ensure workplace exposure remains below 1 ppm .

- Store in amber glass under inert gas to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How do solvent polarity and hydrogen bonding influence the compound’s spectroscopic properties?

- Methodological Answer : Solvatochromic shifts in the C=O stretch (e.g., acetonitrile vs. water) arise from hydrogen bonding with solvent molecules. Use Kubo–Anderson decomposition of IR bands to quantify hydrogen bond lifetimes (~7.7 ps in acetonitrile-water mixtures). Computational DFT models (B3LYP/6-31G) predict solvent-induced vibrational frequency shifts within ±15 cm⁻¹ of experimental values .

Q. What experimental and computational approaches resolve contradictions in diffusion kinetics across polymer matrices?

- Methodological Answer : Conflicting diffusion coefficients (e.g., 1.3 × 10⁻¹⁰ vs. 1.0 × 10⁻¹¹ m²/s in PDMS) arise from solvent choice and drying protocols. Combine finite difference modeling with experimental absorption assays (e.g., benzophenone in acetone diffuses 30% faster than in ethanol). Validate with fluorescence quenching assays to track real-time surface concentration .

Q. How can photocatalytic reduction pathways be tailored to minimize byproducts like benzhydrol?

- Methodological Answer : Under TiO₂-P25 catalysis (UV irradiation, λ = 365 nm), reduce benzophenone concentrations to ≤0.5 mM and maintain pH 7–8 to suppress radical recombination. Use sacrificial electron donors (e.g., triethanolamine) to enhance electron transfer efficiency by 40% .

Q. What mechanistic insights explain benzophenone’s dual role in HAT and oxidation reactions?

- Methodological Answer : Benzophenone’s triplet excited state abstracts hydrogen from hydrocarbons (HAT), generating ketyl radicals. Simultaneously, it acts as a terminal oxidant by accepting electrons from intermediates. EPR spin-trapping experiments with TEMPO confirm radical intermediates, while DFT calculations map energy barriers for HAT (ΔG‡ ≈ 25 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.